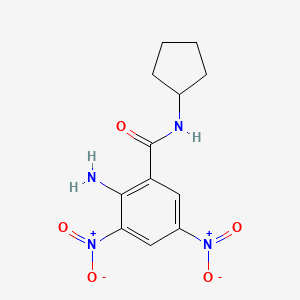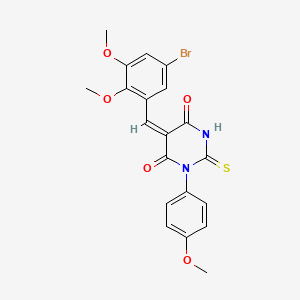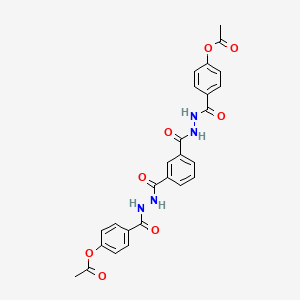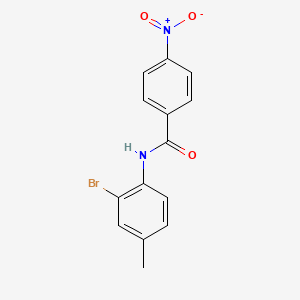
2-amino-N-cyclopentyl-3,5-dinitrobenzamide
説明
2-amino-N-cyclopentyl-3,5-dinitrobenzamide, commonly known as GW501516, is a synthetic chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its development was halted due to safety concerns. In recent years, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug, despite being banned by the World Anti-Doping Agency (WADA) since 2009.
作用機序
GW501516 exerts its effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and energy expenditure. When activated, PPARδ promotes the oxidation of fatty acids and increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. This leads to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects:
GW501516 has been shown to have a number of biochemical and physiological effects, including:
- Improved insulin sensitivity: GW501516 has been shown to improve insulin sensitivity in animal models of metabolic disorders. This is thought to be due to its ability to increase glucose uptake and utilization in skeletal muscle.
- Reduced body weight: GW501516 has been shown to reduce body weight in animal models of obesity. This is thought to be due to its ability to increase energy expenditure and promote the oxidation of fatty acids.
- Lowered plasma triglyceride levels: GW501516 has been shown to lower plasma triglyceride levels in animal models of dyslipidemia. This is thought to be due to its ability to increase the expression of genes involved in lipid metabolism and reduce the production of triglycerides in the liver.
実験室実験の利点と制限
GW501516 has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency: GW501516 is a highly potent PPARδ agonist, which makes it an attractive tool for studying the role of PPARδ in metabolic disorders.
- Selectivity: GW501516 is highly selective for PPARδ, which reduces the risk of off-target effects.
- Availability: GW501516 is commercially available from several chemical suppliers, which makes it easily accessible for researchers.
Some of the limitations of GW501516 for lab experiments include:
- Safety concerns: GW501516 has been associated with several safety concerns, including the development of cancer in animal models. This has led to its discontinuation as a potential therapeutic agent.
- Expensive: GW501516 is a relatively expensive compound, which may limit its use in some lab experiments.
- Limited solubility: GW501516 has limited solubility in water, which may make it difficult to use in some experimental settings.
将来の方向性
Despite its safety concerns, GW501516 continues to be of interest to researchers due to its potential therapeutic applications in the treatment of metabolic disorders. Some of the future directions for research on GW501516 include:
- Understanding the molecular mechanisms underlying its effects on lipid metabolism and energy expenditure.
- Developing safer and more selective PPARδ agonists for the treatment of metabolic disorders.
- Investigating the potential of GW501516 as a tool for studying the role of PPARδ in other physiological processes.
- Exploring the potential of GW501516 as a performance-enhancing drug in sports and athletics, despite being banned by 2-amino-N-cyclopentyl-3,5-dinitrobenzamide.
科学的研究の応用
GW501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and energy expenditure. In preclinical studies, GW501516 has been shown to improve insulin sensitivity, reduce body weight, and lower plasma triglyceride levels in animal models of metabolic disorders.
特性
IUPAC Name |
2-amino-N-cyclopentyl-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c13-11-9(12(17)14-7-3-1-2-4-7)5-8(15(18)19)6-10(11)16(20)21/h5-7H,1-4,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSEZIZPXVGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentyl-3,5-dinitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)
![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)

![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)

![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)

![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4884608.png)
![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)